ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and an ethyl ester group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 6-oxo-4-(trifluoromethyl)pyridine-3-carboxylate.
Reduction: Formation of ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-methanol.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxy and ester groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-hydroxy-4-methylpyridine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
Ethyl 6-hydroxy-4-chloropyridine-3-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group.
Ethyl 6-hydroxy-4-bromopyridine-3-carboxylate: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
Ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.
Properties
CAS No. |
362690-48-0 |
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Molecular Formula |
C9H8F3NO3 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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